2-Fluoro-3-methoxy-6-methylpyridine
Overview
Description
2-Fluoro-3-methoxy-6-methylpyridine, also known as 2F3M6MP, is an organic compound composed of two fluorine atoms, three methoxy groups, and one methyl group attached to a pyridine ring. It has a molecular weight of 152.12 g/mol and a melting point of about -4 °C. 2F3M6MP is a colorless, water-soluble compound that is used in a variety of scientific research applications. It is a versatile compound that can be used in a variety of laboratory experiments, such as the synthesis of other compounds, the study of its biochemical and physiological effects, and the investigation of its mechanism of action.
Scientific Research Applications
Synthesis and Drug Development
2-Fluoro-3-methoxy-6-methylpyridine and related compounds have been used extensively in the synthesis of potential drug candidates. For example, 2-Fluoro-4-methylpyridine has been functionalized to prepare cognition enhancer drug candidates like 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543) (Pesti et al., 2000). This showcases its utility in developing therapeutic agents targeting cognitive disorders.
Chemical Reactions and Compound Formation
2-Fluoro-3-methoxy-6-methylpyridine derivatives have been involved in a variety of chemical reactions. For instance, reactions of cesium fluoroxysulphate with pyridine can produce a range of products like 2-fluoropyridine and 2-pyridyl fluorosulphonate (Stavber & Zupan, 1990). These reactions demonstrate the versatility of such compounds in producing diverse chemical structures.
Deprotometalation and Regioselectivity
The deprotometalation of methoxy- and fluoro-pyridines, including 2-fluoro derivatives, has been studied for their potential in various chemical syntheses. This process has been shown to be efficient for functionalization at specific positions on the pyridine ring, highlighting the role of these compounds in regioselective synthesis (Hedidi et al., 2016).
Synthesis of Nucleosides
The synthesis of pyridine nucleosides related to 5-fluorouracil involves compounds like 5-fluoro-2-methoxypyridine, which can be transformed into various nucleosides with potential biological activities (Nesnow & Heidelberger, 1973). This is indicative of the role of these compounds in medicinal chemistry, particularly in the development of nucleoside analogs.
Functionalized Pyridines in Antitumor Agents
Some derivatives of 2-fluoro-3-methoxy-6-methylpyridine have been explored as components of antitumor agents. For example, substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which include fluoro and methoxy groups, have shown cytotoxic activity against tumor cell lines (Tsuzuki et al., 2004). This research demonstrates the potential of these compounds in the development of new cancer therapies.
properties
IUPAC Name |
2-fluoro-3-methoxy-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZKTKRAFRFRPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxy-6-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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